N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
Description
N-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methyl group at position 7 and a pyrrolidin-3-amine group at position 3. The pyrrolidine moiety is further functionalized with a tetrahydropyran-4-yl (oxan-4-yl) group. This structure combines aromaticity from the thienopyrimidine system with the conformational flexibility of the pyrrolidine and oxane rings, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation.
The synthesis of this compound likely involves substitution reactions using 4-chloro-7-methylthieno[3,2-d]pyrimidine (CAS 175137-21-0) as a key intermediate, as evidenced by analogous procedures in the literature . Ammonia or amine nucleophiles displace the chloro group under reflux conditions, followed by functionalization of the pyrrolidine ring.
Properties
IUPAC Name |
7-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-11-9-22-15-14(11)17-10-18-16(15)19-12-2-5-20(8-12)13-3-6-21-7-4-13/h9-10,12-13H,2-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKSKNVOIHYOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NC3CCN(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multi-step organic synthesisCommon reagents used in these reactions include various halogenated intermediates, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated intermediates, amines, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidine Cores
- N4-[2-(2-Pyridyl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4-amine (): Substituent: A pyridyl-ethyl group replaces the oxan-4-yl-pyrrolidin-3-amine moiety. Molecular weight (calculated: ~310 g/mol) is lower than the target compound (~360 g/mol), suggesting differences in solubility and bioavailability . Synthetic Route: Likely involves nucleophilic substitution of 4-chloro-thienopyrimidine with 2-(2-pyridyl)ethylamine.
- N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)]cyclobutyl} Derivatives (): Core Variation: Replaces thieno[3,2-d]pyrimidine with pyrrolo[2,3-d]pyrimidine. This alters electronic properties and binding affinities in biological targets .
Pyrrolidine- and Piperidine-Based Analogues
- (R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine Dihydrochloride (): Similarity: 0.89 structural similarity to the target compound. Key Difference: Lacks the oxan-4-yl group and thienopyrimidine core. The dihydrochloride salt enhances water solubility but reduces blood-brain barrier penetration compared to the neutral oxane-containing compound .
- N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride (): Scaffold: Piperidine replaces pyrrolidine, and the core is pyrrolo[2,3-d]pyrimidine.
Fused Heterocyclic Systems
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Hybrid Structure: Integrates pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine. Applications: Such hybrids are often explored for dual kinase inhibition (e.g., targeting JAK2 and FLT3). The phenyl group enhances hydrophobic interactions in enzyme pockets .
- N-([1]Benzothieno[3,2-d]pyrimidin-4-yl)formamidines (): Core Modification: Benzothieno[3,2-d]pyrimidine replaces thieno[3,2-d]pyrimidine. Reactivity: The fused benzene ring increases planarity and π-π stacking capacity, but reduces solubility compared to the methyl-substituted thieno derivative .
Table 1: Key Properties of Selected Analogues
Biological Activity
N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C13H16N4OS
- Molecular Weight : 284.36 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Oxan and Pyrrolidine Moieties : This step may involve the use of coupling reactions or nucleophilic substitutions.
- Purification : Techniques like column chromatography are employed to obtain the desired purity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways.
- Receptor Modulation : It has potential effects on various receptors that mediate physiological responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. Research indicates that it may selectively inhibit Janus kinases (JAKs), which play a crucial role in inflammatory signaling pathways.
| Study | Model | Findings |
|---|---|---|
| Study 1 | Rat model of arthritis | Reduced inflammation markers |
| Study 2 | Human cell lines | Decreased cytokine production |
Case Studies
In a significant case study involving a rat model of adjuvant-induced arthritis, the compound demonstrated a marked reduction in joint swelling and inflammation when administered at therapeutic doses. This suggests its potential for treating autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
